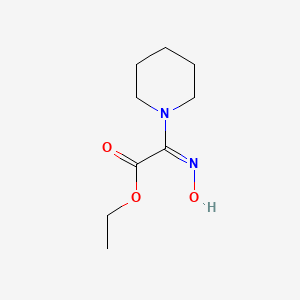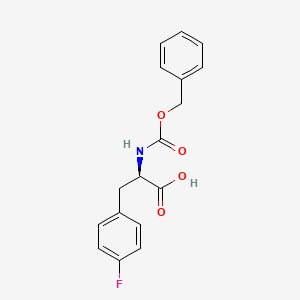
Ethyl 2-(hydroxyimino)-2-piperidinoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is a chemical compound that belongs to the class of oxime esters It is characterized by the presence of an ethyl ester group, a hydroxyimino group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good yield . The reaction should be carried out at a controlled pH to prevent rapid hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The product can be purified by recrystallization from solvents like ethanol or ethyl acetate .
化学反応の分析
Types of Reactions
Ethyl 2-(hydroxyimino)-2-piperidinoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(hydroxyimino)-2-piperidinoacetate has several applications in scientific research:
Chemistry: It is used as an additive in peptide synthesis to enhance coupling efficiency and reduce racemization.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of ethyl 2-(hydroxyimino)-2-piperidinoacetate involves its ability to act as a coupling additive in peptide synthesis. It neutralizes the basicity or nucleophilicity of carbodiimides, thereby suppressing base-catalyzed side reactions and reducing racemization . The hydroxyimino group plays a crucial role in this process by forming stable intermediates that facilitate the coupling reaction.
類似化合物との比較
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Similar in structure but contains a cyano group instead of a piperidine ring.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Contains a chloro group instead of a piperidine ring.
Uniqueness
Ethyl 2-(hydroxyimino)-2-piperidinoacetate is unique due to the presence of the piperidine ring, which imparts distinct chemical properties and reactivity compared to other oxime esters. This structural feature makes it particularly useful in peptide synthesis and other organic reactions where steric and electronic effects play a significant role.
特性
CAS番号 |
120209-12-3 |
|---|---|
分子式 |
C9H16N2O3 |
分子量 |
200.23 g/mol |
IUPAC名 |
ethyl 2-hydroxyimino-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-9(12)8(10-13)11-6-4-3-5-7-11/h13H,2-7H2,1H3 |
InChIキー |
FZDWJXCSMDRPCX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
正規SMILES |
CCOC(=O)C(=NO)N1CCCCC1 |
同義語 |
ethyl 2-(hydroxyimino)-2-piperidinoacetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azabicyclo[3.2.1]octane-3-carboxylicacid,exo-(9CI)](/img/new.no-structure.jpg)

![Potassium;sodium;5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]-methylamino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B1166506.png)
